4-Amino-5-chloro-2-methylbenzonitrile
Description
4-Amino-5-chloro-2-methylbenzonitrile is a substituted benzonitrile derivative featuring an amino (-NH₂) group at position 4, a chlorine atom at position 5, and a methyl (-CH₃) group at position 2 on the benzene ring. The nitrile (-CN) group at position 1 completes the structure. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents.
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
4-amino-5-chloro-2-methylbenzonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,11H2,1H3 |
InChI Key |
GLWMCADVOPLIRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Amino-5-chloro-2-methylbenzonitrile with five structurally related compounds:
Functional Group Impact on Properties
- Chlorine vs.
- Methyl Group Influence: The methyl group at position 2 in the target compound enhances lipophilicity compared to 4-Amino-3-methylbenzonitrile (methyl at position 3), which may affect membrane permeability in biological systems .
- Amino Group Position: Moving the amino group from position 4 (target compound) to position 2 (2-Amino-4-chloro-5-methylbenzonitrile) changes hydrogen-bonding capacity and steric interactions, impacting binding affinity in receptor-ligand interactions .
Commercial Availability and Pricing
- 4-Amino-3-methylbenzonitrile (CAS 78881-21-7): Priced at JPY 10,000 for 5g (97% purity) .
- 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile (CAS 192869-57-1): Soluble in chloroform and DMSO, commonly used in medicinal chemistry research .
- 5-Amino-2-chlorobenzonitrile (CAS 35747-58-1): Lower molecular weight (152.57 g/mol) may reduce synthesis costs compared to halogen-rich analogs .
Research and Application Insights
- Pharmaceutical Relevance: The nitrile group in these compounds often serves as a bioisostere for carboxylic acids, improving metabolic stability. For example, 4-Amino-2-chloro-5-fluorobenzonitrile’s fluorine atom could enhance blood-brain barrier penetration in CNS drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
